molecular formula C14H16N4O2 B7338412 N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide

N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide

Katalognummer: B7338412
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: VDBCWTIEKNCAIR-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. The compound is a selective inhibitor of a class of enzymes called cyclin-dependent kinases (CDKs) that play a crucial role in cell division and proliferation.

Wirkmechanismus

N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide acts as a competitive inhibitor of this compound 4 and 6. It binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and inhibiting the kinase activity of the enzyme. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of breast cancer. However, the compound has also been shown to have off-target effects on other this compound and kinases, which may limit its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide is its selective inhibition of this compound 4 and 6, which makes it a potential candidate for the treatment of breast cancer. However, the compound has also been shown to have off-target effects on other this compound and kinases, which may limit its therapeutic potential. In addition, the compound is relatively new and has not been extensively studied in clinical trials, which may limit its use in the clinic.

Zukünftige Richtungen

For the study of N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide include further optimization of the compound to improve its selectivity and potency, as well as the development of combination therapies that target multiple pathways in cancer cells. In addition, the compound may have potential applications in other diseases that involve CDK dysregulation, such as neurodegenerative diseases and viral infections. Overall, this compound has the potential to be a valuable tool in the development of new cancer therapies and the study of this compound in disease.

Synthesemethoden

The synthesis of N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 1-methyl-3-pyridin-3-ylpyrazole-4-carboxylic acid, which is reacted with (1R,2R)-2-bromocyclobutan-1-ol in the presence of a base to form the corresponding cyclobutanol intermediate. The cyclobutanol intermediate is then treated with a coupling reagent and an amine to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide has been extensively studied for its potential applications in cancer therapy. This compound are a family of enzymes that regulate the cell cycle and are often overexpressed in cancer cells. Inhibition of this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy. This compound has been shown to selectively inhibit this compound 4 and 6, which are involved in the G1 to S phase transition of the cell cycle. This makes it a potential candidate for the treatment of breast cancer, which often involves overexpression of this compound 4 and 6.

Eigenschaften

IUPAC Name

N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18-8-10(14(20)16-11-4-5-12(11)19)13(17-18)9-3-2-6-15-7-9/h2-3,6-8,11-12,19H,4-5H2,1H3,(H,16,20)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBCWTIEKNCAIR-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CN=CC=C2)C(=O)NC3CCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C2=CN=CC=C2)C(=O)N[C@@H]3CC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.